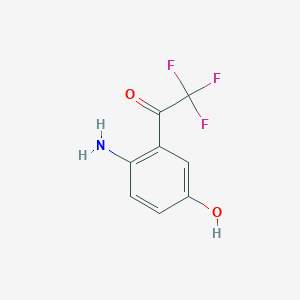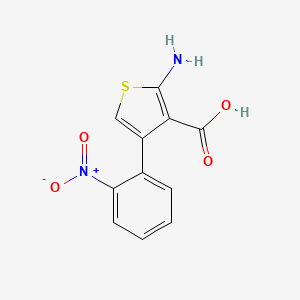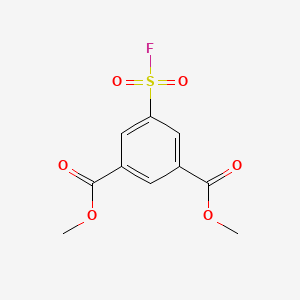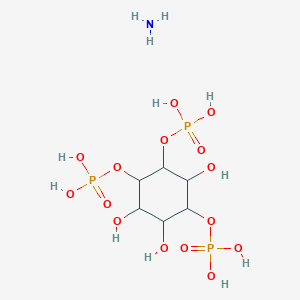
2'-Amino-5'-hydroxy-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-5’-hydroxy-2,2,2-trifluoroacetophenone is an organofluorine compound known for its unique chemical properties. It is characterized by the presence of an amino group, a hydroxy group, and three fluorine atoms attached to an acetophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-5’-hydroxy-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoroacetophenone moiety followed by the functionalization of the aromatic ring with amino and hydroxy groups. One common method involves the nitration of 2,2,2-trifluoroacetophenone, followed by reduction to introduce the amino group. The hydroxy group can be introduced through selective hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-5’-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2’-Amino-5’-oxo-2,2,2-trifluoroacetophenone.
Reduction: Formation of 2’-Amino-5’-hydroxy-2,2,2-trifluoroethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2’-Amino-5’-hydroxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2’-Amino-5’-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino and hydroxy groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-5’-bromo-2,2,2-trifluoroacetophenone
- 2’-Amino-5’-chloro-2,2,2-trifluoroacetophenone
- 2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone
Uniqueness
2’-Amino-5’-hydroxy-2,2,2-trifluoroacetophenone is unique due to the presence of both amino and hydroxy groups on the aromatic ring, which provides versatility in chemical reactions and potential biological activities. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
CAS No. |
1233967-23-1 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)5-3-4(13)1-2-6(5)12/h1-3,13H,12H2 |
InChI Key |
VIJOWJSFLXXHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)







